molecular formula C12H19NO3 B580712 Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-17-9

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B580712
CAS No.: 1251010-17-9
M. Wt: 225.288
InChI Key: YSPQZAVVKDORTB-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-6-azaspiro[34]octane-6-carboxylate is a spirocyclic compound characterized by its unique structural frameworkThe spirocyclic structure imparts unique chemical properties, making it a valuable building block in drug discovery and other scientific research areas .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using personal protective equipment .

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets in a manner similar to other azaspiro compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-oxo-6-azaspiro[3Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 1-oxo-6-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate stands out due to its specific spirocyclic framework, which provides a balance of stability and reactivity. This makes it particularly valuable in drug discovery, where such properties are crucial for developing effective and selective therapeutic agents .

Properties

IUPAC Name

tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPQZAVVKDORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719169
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-17-9
Record name tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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